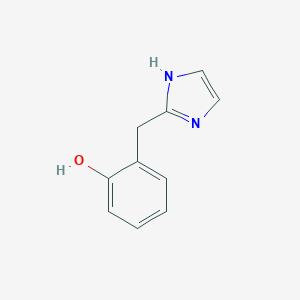
2-(1-Imidazolylmethyl)phenol
Übersicht
Beschreibung
2-(1-Imidazolylmethyl)phenol, also known as IMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 2-(1-Imidazolylmethyl)phenol is not yet fully understood. However, studies have suggested that it works by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition results in the disruption of various biochemical pathways, leading to the desired physiological effects.
Biochemische Und Physiologische Effekte
2-(1-Imidazolylmethyl)phenol has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(1-Imidazolylmethyl)phenol in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that high concentrations of 2-(1-Imidazolylmethyl)phenol can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Imidazolylmethyl)phenol. One of the most significant directions is the development of new derivatives of this compound that exhibit improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Imidazolylmethyl)phenol and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on various cell types.
Conclusion:
In conclusion, 2-(1-Imidazolylmethyl)phenol is a promising compound that has potential applications in scientific research. Its inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and potential therapeutic applications make it a valuable tool for studying various biochemical pathways and treating various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Wissenschaftliche Forschungsanwendungen
2-(1-Imidazolylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
163298-86-0 |
|---|---|
Produktname |
2-(1-Imidazolylmethyl)phenol |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
InChI-Schlüssel |
KPBKFEFUHSYUHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
Synonyme |
2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


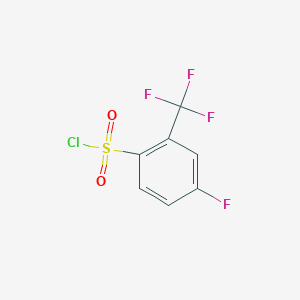


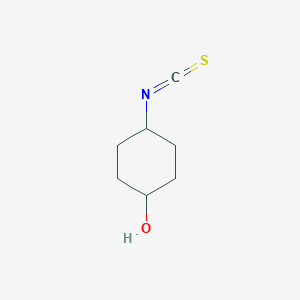

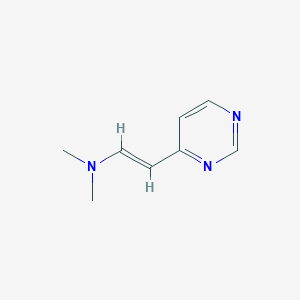

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
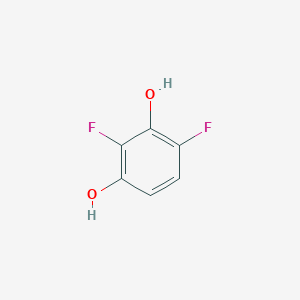

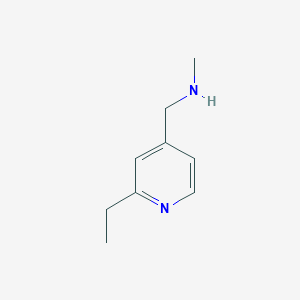
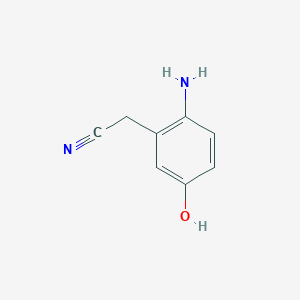
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)